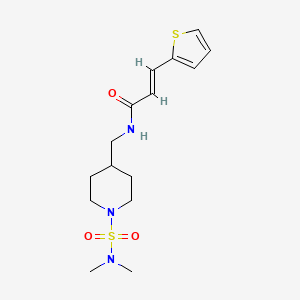
(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H23N3O3S2 and its molecular weight is 357.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, with the CAS number 2034893-85-9, is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a piperidine ring, a thiophene moiety, and a dimethylsulfamoyl group, which together contribute to its diverse biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N2O2S, with a molecular weight of approximately 357.5 g/mol. The structural characteristics of this compound are crucial for its biological activity, particularly its ability to interact with various biological targets.
The mechanism of action for this compound is believed to involve modulation of specific receptors or enzymes within the body. Preliminary studies suggest that the compound may exhibit:
- Enzyme Inhibition : Potential inhibition of enzymes involved in various metabolic pathways.
- Receptor Modulation : Interaction with nicotinic acetylcholine receptors, particularly enhancing activity at α7 nicotinic acetylcholine receptors while having minimal impact on voltage-gated calcium channels.
Biological Activity
Research has indicated several promising biological activities associated with this compound:
- Antinociceptive Properties : In animal models, this compound has demonstrated significant pain-relieving effects without impairing motor coordination.
- Antimicrobial Activity : The compound is under investigation for its potential antimicrobial properties, which may be useful in treating infections caused by resistant bacterial strains.
- Anti-inflammatory Effects : Studies suggest that it may also possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Pain Relief Study | Demonstrated significant antinociceptive effects in a neuropathic pain model without affecting locomotor activity. |
| Enzyme Interaction Study | Showed potential inhibition of specific metabolic enzymes, suggesting therapeutic applications in metabolic disorders. |
| Receptor Binding Study | Investigated binding affinities to nicotinic acetylcholine receptors, revealing enhanced activity at α7 receptors. |
Synthesis and Production
The synthesis of this compound typically involves multiple steps:
- Formation of Piperidine Derivative : The initial step usually involves preparing the piperidine derivative.
- Introduction of Thiophene Moiety : Subsequently, the thiophene group is introduced.
- Coupling Reaction : The final step involves coupling the piperidine derivative with the thiophene-acrylamide component under specific reaction conditions.
This multi-step synthesis is crucial for achieving high yield and purity necessary for biological testing.
Eigenschaften
IUPAC Name |
(E)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-17(2)23(20,21)18-9-7-13(8-10-18)12-16-15(19)6-5-14-4-3-11-22-14/h3-6,11,13H,7-10,12H2,1-2H3,(H,16,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJMVXBGVZGXDK-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














